molecular formula C12H11ClF3NS B12221560 1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12221560
M. Wt: 293.74 g/mol
InChI Key: OCSIYKVOMIUREO-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a fluorinated methanamine derivative featuring a 2,3-difluorophenyl group and a 5-fluoro-2-thienylmethyl substituent. The compound’s structure combines aromatic fluorine substitutions with a thiophene-based amine moiety, which may enhance its electronic properties, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula

C12H11ClF3NS

Molecular Weight

293.74 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H10F3NS.ClH/c13-10-3-1-2-8(12(10)15)6-16-7-9-4-5-11(14)17-9;/h1-5,16H,6-7H2;1H

InChI Key

OCSIYKVOMIUREO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 2,3-difluorobenzene with 5-fluoro-2-thiophenemethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluorophenyl ketones, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene and Phenyl Groups

The target compound’s 2,3-difluorophenyl and 5-fluoro-2-thienylmethyl groups distinguish it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Weight Notable Properties Source
Target Compound : 1-(2,3-Difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine 2,3-Difluorophenyl; 5-fluoro-2-thienylmethyl ~280.28 (estimated) High electronegativity due to fluorine substitutions; potential enhanced metabolic stability N/A
1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (Compound 18 ) Benzo[b]thiophen-2-yl; 4-chlorobenzyl; pyridinylmethyl ~433.94 Larger fused aromatic system; likely higher lipophilicity
2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine 2-Fluorophenyl; 5-methyl-2-thienylmethyl 263.35 Reduced fluorine content; methyl group increases steric bulk
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine 5-Fluoro-2-thienylmethyl; phenylpyrazolylmethyl 323.81 Pyrazole introduces hydrogen-bonding potential
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine 2-Furyl; 5-methyl-2-thienylmethyl 207.29 Oxygen-containing furyl group reduces electronegativity

Electronic and Steric Effects

  • The 5-fluoro-2-thienyl group further enhances electronegativity versus non-fluorinated thiophenes (e.g., 5-methyl-2-thienyl in ), which may influence π-π stacking or dipole interactions .
  • Steric Considerations : The absence of bulky substituents (e.g., benzo[b]thiophene in ) on the target’s thiophene may improve membrane permeability compared to bulkier analogs.

Biological Activity

1-(2,3-Difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H12F3NC_{12}H_{12}F_3N with a molecular weight of approximately 227.23 g/mol. The structure features a difluorophenyl group and a thienyl moiety, contributing to its unique biological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related compounds have shown inhibition of the kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibitors targeting KSP have demonstrated potential in preclinical models, suggesting that our compound may also possess similar properties .

CompoundKSP Inhibition (Ki app, nM)GI50 in K562 Cells (nM)
1135.9 ± 20.51452 ± 76
2245.5 ± 51.22286 ± 213
Target Compound To be determined To be determined

Neuropharmacological Effects

The compound has been evaluated for neuropharmacological effects, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which could have implications for treating mood disorders .

The proposed mechanism involves the inhibition of specific enzymes and receptors linked to cancer proliferation and neurochemical signaling. By affecting these pathways, the compound may reduce tumor growth and alter neurotransmitter dynamics.

Case Studies

  • Kinesin Spindle Protein Inhibition
    • A study demonstrated that structural modifications in similar compounds significantly enhanced their KSP inhibitory activity, leading to reduced tumor growth in xenograft models .
  • Neurotransmitter Modulation
    • Research on related compounds indicated potential antidepressant-like effects through serotonin reuptake inhibition, warranting further investigation into the neuropharmacological profile of our target compound .

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